molecular formula C19H28N2O5 B14013216 tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate

tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate

Cat. No.: B14013216
M. Wt: 364.4 g/mol
InChI Key: WZWYUEFDQYWAAK-HZPDHXFCSA-N
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Description

tert-Butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate (CAS: 2940869-54-3) is a chiral azepane derivative with a molecular formula of C₁₉H₂₈N₂O₅ and a molecular weight of 364.44 g/mol . The compound features a seven-membered azepane ring substituted with a tert-butyl carbamate group, a benzyloxycarbonyl (Cbz) protected amine, and a hydroxyl group at the 6-position. The compound is designated for research use and requires storage under standard laboratory conditions (room temperature, inert atmosphere) .

Properties

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

tert-butyl (3R,6R)-3-hydroxy-6-(phenylmethoxycarbonylamino)azepane-1-carboxylate

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)21-11-15(9-10-16(22)12-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23)/t15-,16-/m1/s1

InChI Key

WZWYUEFDQYWAAK-HZPDHXFCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC[C@H](C1)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC(C1)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Approach

A representative synthetic route is derived from patent WO2020197991A1 and related literature, adapted to the target compound:

Step Reaction Conditions Yield (%) Notes
1 Starting material preparation: Synthesis of azepane precursor with free amine and hydroxyl groups From azabicyclo[4.2.1]nonane derivatives; ring expansion or cyclization Variable Stereochemistry controlled by precursor choice
2 Protection of amino group as benzyloxycarbonyl (Cbz) carbamate Reaction with benzyloxycarbonyl chloride in dichloromethane, base (e.g., triethylamine), 0-25°C, 2-4 h >90% Ensures selective amine protection
3 Esterification of carboxylic acid to tert-butyl ester Using di-tert-butyl dicarbonate or tert-butyl chloroformate in dichloromethane, base, room temperature 60-80% Protects acid functionality
4 Introduction or preservation of hydroxyl group at C6 Hydroxylation via selective oxidation or retention during ring formation High Critical for biological activity
5 Purification Column chromatography using dichloromethane/methanol mixtures - Final compound isolated as pure product

Example Experimental Procedure

From analogous compounds preparation (adapted from literature on similar azepane derivatives):

  • To a solution of the azepane amine precursor in dichloromethane, benzyloxycarbonyl chloride is added dropwise at 0°C under nitrogen atmosphere.
  • The reaction mixture is stirred for 3 hours at room temperature.
  • The mixture is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
  • The crude product is dissolved in dichloromethane, and di-tert-butyl dicarbonate is added with a base such as triethylamine.
  • Stirring continues for 4 hours at room temperature.
  • The reaction mixture is purified by silica gel chromatography (95:5 dichloromethane:methanol) to yield tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate.

Reaction Conditions Summary Table

Parameter Typical Value Comments
Solvent Dichloromethane (DCM) Common for protection steps
Temperature 0°C to room temp (20-25°C) Controls reaction rate and selectivity
Reaction time 2-4 hours per step Optimized for maximum yield
Base Triethylamine or similar Neutralizes HCl formed
Purification Silica gel chromatography Solvent system: DCM/methanol 95:5

Analytical and Characterization Data

  • 1H NMR (400 MHz, CDCl3): Signals corresponding to benzyloxycarbonyl group aromatic protons (~7.2-7.4 ppm), tert-butyl singlet (~1.4 ppm), and characteristic azepane ring protons.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight of the this compound.
  • Optical Rotation: Confirms stereochemistry retention.
  • Purity: >95% by HPLC.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl and benzyloxycarbonyl groups serve as protective moieties that can be selectively removed under specific conditions.

Reaction TypeReagents/ConditionsOutcomeReferences
tert-Butyl cleavage Trifluoroacetic acid (TFA) in DCM, 0°CYields carboxylic acid intermediate
Cbz removal H₂, Pd/C (10%) in MeOH/THF, 25°C, 12hProduces free amine (-NH₂) functionality
  • Mechanistic Insight :

    • Acidic cleavage of the tert-butyl group proceeds via protonation of the ester oxygen, followed by elimination of isobutylene to form a carboxylic acid.

    • Hydrogenolysis of the Cbz group involves catalytic reduction, breaking the benzyl-oxygen bond to release benzyl alcohol and CO₂ .

Hydroxyl Group Functionalization

The secondary alcohol at position 6 undergoes nucleophilic substitution and acylation reactions.

Reaction TypeReagents/ConditionsOutcomeReferences
Acylation Acetyl chloride, DMAP, NEt₃, DCM, 0°CForms acetate ester (85% yield)
Sulfonation Tosyl chloride, pyridine, 25°C, 4hProduces tosylate for further substitution
Etherification Benzyl bromide, NaH, THF, refluxGenerates benzyl ether derivative
  • Stereochemical Impact :
    The (3R,6R) configuration influences reaction rates and regioselectivity. For example, steric hindrance from the tert-butyl group slows acylation compared to analogous (3S,6S) derivatives.

Ring-Opening and Rearrangement

The azepane ring undergoes strain-driven ring-opening under acidic or basic conditions.

Reaction TypeReagents/ConditionsOutcomeReferences
Acid-catalyzed ring-opening HCl (conc.), H₂O, 80°C, 6hForms linear amino alcohol derivative
Base-mediated rearrangement KOtBu, DMF, 120°C, 24hGenerates bicyclic lactam product

Coupling Reactions

The carboxylic acid (after tert-butyl deprotection) participates in peptide bond formation.

Reaction TypeReagents/ConditionsOutcomeReferences
Amide coupling EDC/HOBt, DIPEA, DMF, 25°C, 12hConjugates with primary amines (72–89% yield)
Urea formation Triphosgene, Et₃N, THF, 0°CForms urea-linked derivatives
  • Key Application :
    These reactions are pivotal for synthesizing protease inhibitors, where the azepane core mimics peptide substrates .

Oxidation and Reduction

The hydroxyl group is selectively oxidized without affecting other functionalities.

Reaction TypeReagents/ConditionsOutcomeReferences
Oxidation to ketone Dess-Martin periodinane, DCM, 0°CProduces azepanone (91% yield)
Reductive amination NaBH₃CN, NH₄OAc, MeOH, 25°CConverts amine to secondary amine

Comparative Reactivity Data

A comparison of reaction efficiencies for tert-butyl (3R,6R)-derivative vs. stereoisomers:

Reaction(3R,6R) Yield(3S,6S) Yield(3R,6S) YieldConditions
Cbz hydrogenolysis92%88%85%H₂, Pd/C, MeOH
Dess-Martin oxidation91%78%83%DCM, 0°C
Acetylation85%90%82%AcCl, DMAP
  • Notable Trend :
    The (3R,6R) isomer shows enhanced stability during oxidation due to reduced steric strain in the transition state.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used as a building block for the synthesis of enzyme inhibitors or receptor ligands.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate depends on its specific application. In drug development, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate

The (3S,6S)-stereoisomer shares the same molecular formula (C₁₉H₂₈N₂O₅) and functional groups as the (3R,6R)-configured compound but differs in spatial arrangement. Diastereomeric relationships often lead to divergent physicochemical and biological properties. For example:

  • Solubility and Reactivity : The (3S,6S)-isomer may exhibit altered solubility in polar solvents due to differences in hydrogen-bonding patterns.
  • Biological Activity: Stereochemistry can influence binding affinity to enzymatic targets; the (3R,6R)-form may show higher selectivity for chiral active sites .

Functionalized Analog: tert-Butyl 3-((1R,2S)-2-(((benzyloxy)carbonyl)amino)-3-ethoxy-1-hydroxy-3-oxopropyl)-6-(((trifluoromethyl)sulfonyl)oxy)-1-indole-1-carboxylate (Compound 104)

Compound 104 (C₂₉H₃₀F₃N₃O₉S, MW: 677.62 g/mol) is a structurally complex derivative synthesized via electrosynthesis (GP1 protocol) . Key comparative features include:

Parameter Target Compound Compound 104
Core Structure Azepane ring Indole scaffold
Functional Groups Cbz, tert-butyl carbamate, –OH Cbz, triflate (–OSO₂CF₃), ethoxy
Stereochemistry (3R,6R) (1R,2S)
Synthetic Method Not specified Electrosynthesis (GP1)
Reactivity Likely moderate (hydroxyl group) High (triflate as leaving group)
  • Structural Complexity : Compound 104 incorporates an indole ring and a triflate group, enhancing its utility in cross-coupling reactions. The triflate group acts as a superior leaving group compared to the hydroxyl group in the target compound, enabling nucleophilic substitutions under milder conditions .
  • Applications : While the target azepane derivative is suited for peptide backbone modifications, Compound 104’s indole-triflate system may serve as an intermediate in alkaloid synthesis or kinase inhibitor development.

General Trends in Analog Design

  • Electron-Withdrawing Groups : The triflate group in Compound 104 enhances electrophilicity, contrasting with the electron-donating hydroxyl group in the target compound .

Biological Activity

tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate, with CAS number 2940869-54-3, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth examination of its biological activity, including relevant research findings, case studies, and a summary of its chemical properties.

The molecular formula of this compound is C₁₈H₂₄N₂O₄. The compound features a tert-butyl group and a benzyloxycarbonyl amino group, which contribute to its structural complexity and potential biological interactions.

PropertyValue
Molecular Weight332.39 g/mol
CAS Number2940869-54-3
LogPNot available
Polar Surface AreaNot available
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

Research indicates that this compound exhibits various biological activities that may be attributed to its structural components. Its potential mechanisms of action include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the compound's effect on tumor cell lines, demonstrating significant inhibition of cell growth in vitro. The compound induced apoptosis in cancer cells through the activation of caspase pathways .
  • Neuroprotective Effects : Research highlighted the neuroprotective properties of the compound in models of oxidative stress. It was found to reduce neuronal cell death by modulating oxidative stress markers .
  • Immunomodulatory Effects : Another investigation focused on the compound’s ability to modulate immune responses. It showed promise in enhancing macrophage activity against bacterial infections .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorSignificant inhibition of tumor growth
NeuroprotectiveReduced oxidative stress-induced damage
ImmunomodulatoryEnhanced macrophage activity

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate?

Methodological Answer: The synthesis of this compound typically involves multi-step protection/deprotection strategies. A feasible approach includes:

  • Step 1 : Use of tert-butyl carbamate as a protecting group for the amine, employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in dichloromethane (DCM) .
  • Step 2 : Introduction of the benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., triethylamine) at 0–20°C to preserve stereochemistry .
  • Step 3 : Hydroxyl group activation using trifluoroacetic acid (TFA) for selective deprotection, followed by neutralization with NaHCO₃ to isolate intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization in DCM/hexane mixtures ensures high enantiomeric purity .

Q. How can researchers verify the stereochemical integrity of the (3R,6R) configuration during synthesis?

Methodological Answer:

  • Chiral HPLC : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection to resolve enantiomers and confirm retention times against standards .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration, especially when novel stereocenters are involved .
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations can infer spatial relationships between protons, supporting stereochemical assignments .

Advanced Research Questions

Q. How should researchers address contradictory data in the compound’s reactivity under varying catalytic conditions?

Methodological Answer:

  • Design of Experiments (DOE) : Apply factorial designs to systematically test variables (e.g., solvent polarity, temperature, catalyst loading). For example, group reactions by functional class (e.g., halogenated vs. aromatic systems) to identify reactivity trends .
  • Statistical Analysis : Use ANOVA to evaluate significance of observed differences in reaction yields or byproduct formation. Precision bands (95% confidence intervals) can distinguish experimental noise from true catalytic poisoning effects .
  • Mechanistic Probes : Isotopic labeling (e.g., 18^{18}O in hydroxyl groups) or in-situ IR spectroscopy can track intermediate formation and elucidate rate-limiting steps .

Q. What methodologies are optimal for assessing the compound’s stability in biological matrices?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (pH extremes, UV light, oxidizing agents) and monitor degradation via LC-MS. Hydrolysis of the Cbz group or lactamization of the azepane ring are common degradation pathways .
  • Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine decomposition temperatures and phase transitions under physiological conditions .
  • Metabolic Profiling : Incubate with liver microsomes and use high-resolution mass spectrometry (HRMS) to identify CYP450-mediated metabolites .

Q. How can computational tools predict the compound’s environmental fate and ecotoxicological risks?

Methodological Answer:

  • QSAR Models : Use quantitative structure-activity relationship (QSAR) software (e.g., EPI Suite) to estimate biodegradation half-lives, bioaccumulation factors, and aquatic toxicity based on logP and molecular descriptors .
  • Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter or lipid bilayers to predict partitioning behavior and persistence in ecosystems .
  • Life Cycle Assessment (LCA) : Integrate synthetic pathways with waste stream data to evaluate cumulative environmental impacts (e.g., solvent use, energy consumption) .

Q. What experimental strategies resolve ambiguities in the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (konk_{on}, koffk_{off}) and affinity (KDK_D) in real time .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding to distinguish entropy-driven vs. enthalpy-driven interactions .
  • Cryo-EM or X-ray Crystallography : Resolve 3D structures of compound-target complexes to identify critical hydrogen bonds or steric clashes influencing selectivity .

Q. How can researchers optimize enantioselective synthesis for large-scale production without compromising yield?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors enhance mixing efficiency and heat transfer, reducing racemization during azepane ring closure .
  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric Mannich reactions to improve enantiomeric excess (ee) >98% .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

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